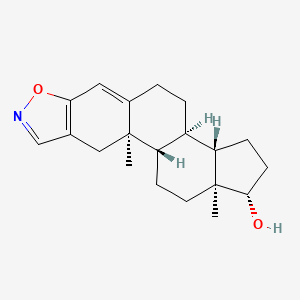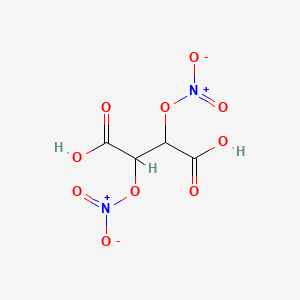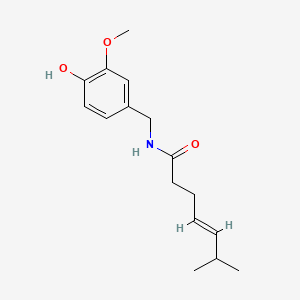
4-Glycidyloxy-2-indolecarbonitrile
Übersicht
Beschreibung
4-Glycidyloxy-2-indolecarbonitrile is a heterocyclic organic compound with the molecular formula C12H10N2O2 . It falls under the category of indole derivatives, which are known for their significant biological potential .
Molecular Structure Analysis
The molecular weight of 4-Glycidyloxy-2-indolecarbonitrile is 214.22 g/mol . Detailed structural analysis would require more specific data or computational chemistry tools .Wissenschaftliche Forschungsanwendungen
Aryl Hydrocarbon Hydroxylase Induction by Indoles
Research on naturally occurring indoles in cruciferous plants like Brussels sprouts, cabbage, and cauliflower showed that compounds such as indole-3-acetonitrile can induce increased activity of aryl hydrocarbon hydroxylase (AHH) in rat tissues. This enzyme plays a role in the metabolism of various drugs and carcinogens, suggesting potential applications in understanding substance metabolism and possibly in the detoxification processes (Loub, Wattenberg, & Davis, 1975).
Capacitance Performance of Poly(indole) Derivatives
Another study focused on poly(indole-5-carboxylic acid) (PICA) nanowires, demonstrating their potential as electrode materials for supercapacitors. This research indicates that indole derivatives can have significant applications in energy storage technologies, with variations in electrolytes affecting their performance and stability (Ma et al., 2015).
Indole Alkaloids and Nitric Oxide Production Inhibition
Indole alkaloids isolated from the roots of Isatis indigotica were studied for their inhibitory effects on nitric oxide production in macrophages. These compounds, including indole-3-acetonitrile derivatives, have potential therapeutic applications in inflammatory conditions (Yang et al., 2014).
Electrochemical Copolymerization Involving Indoles
Research on the copolymerization of indole with 3,4-ethylenedioxythiophene (EDOT) showcased the synthesis of copolymers with desirable properties like good thermal stability, high conductivity, and excellent electrochemical behavior. Such studies underline the utility of indole derivatives in developing advanced materials with potential applications in electronics and coatings (Xu et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(oxiran-2-ylmethoxy)-1H-indole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-5-8-4-10-11(14-8)2-1-3-12(10)16-7-9-6-15-9/h1-4,9,14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANDYUHWUAJSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C=C(N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472859 | |
| Record name | 4-glycidyloxy-2-indolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Glycidyloxy-2-indolecarbonitrile | |
CAS RN |
73907-82-1 | |
| Record name | 4-glycidyloxy-2-indolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





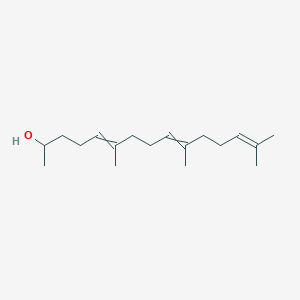

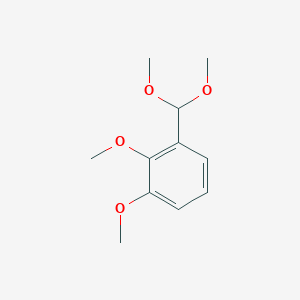

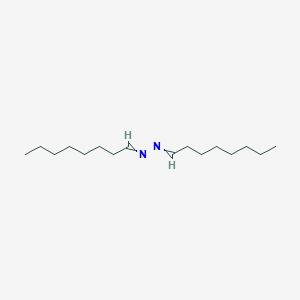
![7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3061170.png)

